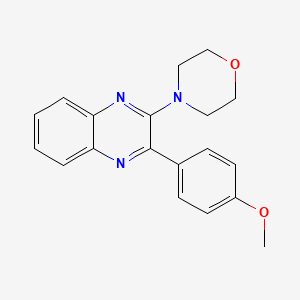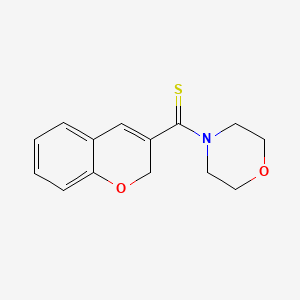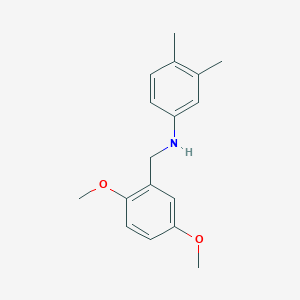![molecular formula C14H17BrN2O3 B5885884 4-[(4-bromo-2-methylphenoxy)acetyl]-1-piperazinecarbaldehyde](/img/structure/B5885884.png)
4-[(4-bromo-2-methylphenoxy)acetyl]-1-piperazinecarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-bromo-2-methylphenoxy)acetyl]-1-piperazinecarbaldehyde, also known as BMB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BMB is a piperazine derivative that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 4-[(4-bromo-2-methylphenoxy)acetyl]-1-piperazinecarbaldehyde is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and survival. In neurological disorders, this compound is believed to act by reducing oxidative stress and inflammation, which are major contributors to neurodegeneration.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, inhibition of angiogenesis, and reduction of oxidative stress and inflammation. This compound has also been shown to improve cognitive function and reduce neuronal damage in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-[(4-bromo-2-methylphenoxy)acetyl]-1-piperazinecarbaldehyde in lab experiments is its high yield and purity, which allows for accurate and reproducible results. However, one limitation is that the mechanism of action of this compound is not fully understood, which makes it difficult to interpret the results of experiments. Additionally, this compound is not yet approved for clinical use, which limits its potential applications.
Orientations Futures
Future research on 4-[(4-bromo-2-methylphenoxy)acetyl]-1-piperazinecarbaldehyde could focus on further elucidating its mechanism of action, as well as exploring its potential therapeutic applications in other diseases, such as Parkinson's disease and multiple sclerosis. Additionally, studies could investigate the pharmacokinetics and pharmacodynamics of this compound, as well as its toxicity and safety profile. Finally, efforts could be made to develop analogs of this compound with improved potency and selectivity for specific targets.
Méthodes De Synthèse
The synthesis of 4-[(4-bromo-2-methylphenoxy)acetyl]-1-piperazinecarbaldehyde has been achieved through various methods, including the reaction of 4-bromo-2-methylphenol with ethyl chloroacetate, followed by the reaction with piperazine and then the oxidation of the resulting intermediate. Another method involves the reaction of 4-bromo-2-methylphenol with chloroacetic acid, followed by the reaction with piperazine and then the oxidation of the resulting intermediate. These methods have been successful in producing this compound with high yield and purity.
Applications De Recherche Scientifique
4-[(4-bromo-2-methylphenoxy)acetyl]-1-piperazinecarbaldehyde has been studied for its potential therapeutic applications, particularly in the treatment of cancer and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurological research, this compound has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
4-[2-(4-bromo-2-methylphenoxy)acetyl]piperazine-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O3/c1-11-8-12(15)2-3-13(11)20-9-14(19)17-6-4-16(10-18)5-7-17/h2-3,8,10H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUGWXJKTWBRQNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCC(=O)N2CCN(CC2)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-N-(4-methylphenyl)acetamide](/img/structure/B5885815.png)

![N-({[3-(propionylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5885833.png)

![7-[(2-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5885853.png)
![2-{4-[3-(2-methoxyphenyl)-2-propen-1-yl]-1-piperazinyl}ethanol](/img/structure/B5885860.png)
![(4-{[(2-chlorophenoxy)acetyl]amino}phenyl)acetic acid](/img/structure/B5885864.png)
![2,5-dichloro-N-[4-(dimethylamino)phenyl]benzenesulfonamide](/img/structure/B5885876.png)
![ethyl 10,10-dimethyl-10,11-dihydro-8H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-2-carboxylate](/img/structure/B5885880.png)

![1-[2-(2,5-dimethylphenoxy)ethyl]piperidine](/img/structure/B5885893.png)
![methyl [4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B5885902.png)
![N-cyclopentyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5885914.png)
